N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C21H14N2O5S and its molecular weight is 406.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Medicinal Chemistry
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound related to the 6H-benzo[c]chromen-6-ones class, which is known to be the core structure of various secondary metabolites with significant pharmacological importance. Due to the limited quantities produced by natural sources, there's a high interest in synthetic procedures for these compounds. Literature describes several synthetic protocols such as Suzuki coupling reactions, reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), radical-mediated cyclization of arylbenzoates, and metal or base-catalyzed cyclization of phenyl-2-halobenzoates. These methods are considered efficient and relatively straightforward, especially those involving the reactions of Michael acceptors with 1,3- and 1,5-dicarbonyl compounds (Ofentse Mazimba, 2016).
Pharmacological Relevance
The compound's structure, which includes 6H-benzo[c]chromen-6-ones, is of considerable pharmacological importance. These compounds serve as core structures in secondary metabolites, playing a crucial role in various biological activities. They are part of a broader category of molecules, including benzimidazoles, benzothiazoles, and similar heterocycles, which are known for their diverse pharmacological properties. The synthetic methodologies and biological properties associated with these compounds have been extensively reviewed, highlighting their significance in the development of new drugs (Kavita Rana, Salahuddin, J. Sahu, 2020).
Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been found to exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Thiazole derivatives are known to interact with a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory and antimicrobial activities .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting a variety of potential molecular and cellular effects .
Future Directions
The future directions for the study of similar compounds could include further optimization and development of coumarin-linked thiazole as potential leads for α-glucosidase inhibitors . Additionally, more research could be conducted to explore the potential of these compounds in treating other diseases.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π-π stacking interactions .
Cellular Effects
Similar compounds have been shown to inhibit proliferation, migration, and invasion of certain cell lines .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to exhibit significant inhibitory activity against the growth of tested bacterial strains .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Properties
IUPAC Name |
N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5S/c24-19(18-10-26-16-7-3-4-8-17(16)27-18)23-21-22-14(11-29-21)13-9-12-5-1-2-6-15(12)28-20(13)25/h1-9,11,18H,10H2,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWVGTVRFQJMHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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